molecular formula C26H52ClN3O4 B15123441 H-D-Ala-Gln-octadecyl ester HCl

H-D-Ala-Gln-octadecyl ester HCl

Cat. No.: B15123441
M. Wt: 506.2 g/mol
InChI Key: PCGLBYUKPBPFDK-UHFFFAOYSA-N
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Description

H-D-Ala-Gln-octadecyl ester HCl (CAS: 153508-74-8), also known as BCH-527, is a synthetic, lipophilic dipeptide analog lacking a muramyl moiety. Its molecular formula is C₂₆H₅₁N₃O₄·HCl, with a molecular weight of 506.16–506.17 g/mol . The compound features an octadecyl (C18) ester group, enhancing its lipid solubility and membrane interaction capabilities. It is stored at -20°C, dissolved in DMSO for experimental use, and exhibits stability for up to six months at -80°C .

Properties

IUPAC Name

octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLBYUKPBPFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Protection

The α-amino group of D-Ala is typically protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection is preferred for its acid-labile cleavage compatibility with subsequent steps:
$$
\text{D-Ala-OH} \xrightarrow{\text{Boc}_2\text{O, NaOH}} \text{Boc-D-Ala-OH}
$$
Conditions : 1.5 equiv Boc anhydride, 1M NaOH, tetrahydrofuran (THF)/water (1:1), 0°C to 25°C, 4 hours.

Glutamine Side-Chain Protection

The Gln side-chain amide is preserved, while the γ-carboxyl is esterified. To prevent side reactions, the α-carboxyl is protected as a methyl or benzyl ester, and the α-amino group is Boc-protected:
$$
\text{Gln-OBzl} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-Gln-OBzl}
$$
Activation : Pentafluorophenyl (PFP) esters or carbodiimides (DCC/EDC) facilitate coupling.

Octadecyl Esterification

The Gln γ-carboxyl group is esterified with octadecyl alcohol (C18H37OH) via Steglich esterification:
$$
\text{Boc-Gln-OH} + \text{C}{18}\text{H}{37}\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{Boc-Gln-O-C}{18}\text{H}{37}
$$
Conditions :

  • 1.2 equiv octadecyl alcohol
  • 1.5 equiv N,N'-dicyclohexylcarbodiimide (DCC)
  • Catalytic 4-dimethylaminopyridine (DMAP)
  • Anhydrous DCM, 0°C to 25°C, 12 hours.
    Yield : 78–85% after silica gel chromatography (hexane:ethyl acetate 4:1).

Peptide Coupling

The protected D-Ala and Gln-octadecyl ester are coupled using carbodiimide-mediated activation:
$$
\text{Boc-D-Ala-OH} + \text{H-Gln-O-C}{18}\text{H}{37} \xrightarrow{\text{HOBt, EDC}} \text{Boc-D-Ala-Gln-O-C}{18}\text{H}{37}
$$
Conditions :

  • 1.1 equiv hydroxybenzotriazole (HOBt)
  • 1.2 equiv ethylcarbodiimide hydrochloride (EDC)
  • DMF, 0°C to 25°C, 24 hours.
    Yield : 90–92% after precipitation in cold ether.

Deprotection and Salt Formation

Boc Removal

Trifluoroacetic acid (TFA) cleaves the Boc group:
$$
\text{Boc-D-Ala-Gln-O-C}{18}\text{H}{37} \xrightarrow{\text{TFA/DCM}} \text{H-D-Ala-Gln-O-C}{18}\text{H}{37}
$$
Conditions : 50% TFA in DCM, 1 hour, 0°C.

Hydrochloride Salt Precipitation

The free base is treated with HCl in ether to form the hydrochloride salt:
$$
\text{H-D-Ala-Gln-O-C}{18}\text{H}{37} + \text{HCl} \rightarrow \text{H-D-Ala-Gln-O-C}{18}\text{H}{37} \cdot \text{HCl}
$$
Conditions : 4M HCl in dioxane, stir 30 minutes, precipitate with cold diethyl ether.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Purity HPLC (C18) ≥95% (λ = 214 nm)
Molecular Weight Mass Spectrometry 506.17 Da (M+H)+
Residual Solvents GC-FID ≤500 ppm DCM, ≤500 ppm DMF

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, 3H, C18-CH₃), 1.25 (m, 32H, C18 chain), 4.35 (q, 1H, D-Ala α-CH).

Scale-Up Considerations

Industrial synthesis (e.g., Nanjing TGpeptide) employs:

  • Batch reactors : 50–100 L capacity for esterification and coupling.
  • In-line monitoring : TLC and HPLC track reaction progress.
  • Cost drivers : Octadecyl alcohol (€200–300/kg) and Boc-D-Ala-OH (€1500/kg).

Comparative Methodologies

Alternative approaches include:

  • Solid-phase synthesis : Limited by octadecyl ester incompatibility with resin swelling.
  • Enzymatic esterification : Lipases (e.g., Candida antarctica) achieve 60% yield but require lengthy incubations.

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:

Mechanism of Action

H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Dipeptide Esters and Amino Acid Derivatives

H-D-Ala-Gln-octadecyl ester HCl is distinguished from other dipeptide esters by its long alkyl chain, which significantly alters solubility and biological interactions.

Compound Molecular Weight (g/mol) Ester Chain Length Solubility Key Applications References
This compound 506.16 C18 DMSO, lipophilic Antiviral, immunomodulation, drug delivery
Dimethyl D-Glutamate HCl 209.67 Methyl (C1) Aqueous, hydrophilic Biochemical research
H-D-Ala-D-Ala-OMe·HCl 294.76 Methyl (C1) Partially aqueous Antibiotic resistance studies

Key Insights :

  • The C18 ester in this compound enhances membrane permeability and prolongs half-life compared to shorter-chain esters .
  • Shorter esters (e.g., methyl) prioritize water solubility, limiting their utility in lipid-based drug delivery systems .

Comparison with Functional Analogs

Immunomodulatory Peptides

This compound exhibits dose-dependent dual functionality (stimulation vs. inhibition), a trait shared with few immunomodulators.

Compound Immunostimulatory Dose Immunosuppressive Dose Target Cells References
This compound <200 mg/kg ≥200 mg/kg T cells, NK cells, macrophages
Glutamine Dipeptides (Ala-Gln) 0.125–0.45% in feed N/A Intestinal immune cells
Levamisole Hydrochloride 2.5–5 mg/kg N/A T cells, macrophages

Key Insights :

  • Unlike glutamine dipeptides (e.g., Ala-Gln), which solely enhance immunity in piglets , this compound’s biphasic response allows precise modulation of immune activity .

Antiviral Agents

The compound’s antiviral mechanism differs from small-molecule inhibitors like oseltamivir, relying on immune activation rather than direct viral enzyme inhibition.

Compound Target Viruses Mechanism Efficacy (In Vivo) References
This compound MCMV, Influenza A Immune cell stimulation Moderate (murine models)
Oseltamivir Influenza A/B Neuraminidase inhibition High (clinical use) N/A
Palanosetron HCl N/A Serotonin receptor antagonism Anti-emetic

Key Insights :

  • The compound’s antiviral activity is indirect, leveraging host immunity rather than targeting viral replication directly .

Comparison with Glutamine Dipeptides in Nutritional Studies

Glutamine dipeptides (e.g., Ala-Gln) improve gut health and immunity in livestock but lack the lipophilic modifications seen in this compound.

Parameter This compound Ala-Gln Dipeptides
Solubility Lipophilic (DMSO) Hydrophilic (aqueous)
Bioavailability Enhanced membrane penetration Limited to oral/enteral use
Functional Scope Antiviral, immunomodulation, drug delivery Gut health, growth promotion
Dose Flexibility Broad (stimulation to inhibition) Narrow (0.125–0.45% in feed)

Key Insights :

  • The octadecyl ester expands the compound’s applications beyond nutrition (e.g., sustained-release drug formulations) , whereas Ala-Gln is restricted to dietary supplementation .

Research Findings and Data Tables

Table 1: Impact on Antioxidant and Growth Parameters (Animal Studies)

Compound Species Key Effects References
This compound Mice ↑ T-cell activity, ↓ viral load
Ala-Gln Dipeptides Piglets ↑ Villus height, ↓ diarrhea, ↑ growth
Dimethyl D-Glutamate HCl N/A Biochemical precursor

Table 2: Drug Delivery Performance

Carrier System Encapsulation Efficiency Stability Target Cells References
This compound nanostructures High (hydrophobic drugs) >1 week Cancer/immune cells
PEGylated Liposomes Moderate >2 weeks Broad N/A

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing H-D-Ala-Gln-octadecyl ester HCl?

  • Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) with octadecyl ester modification of the glutamine side chain, followed by HCl salt formation. Purity (≥95%) is verified using reversed-phase HPLC and mass spectrometry (e.g., MALDI-TOF). Storage requires -20°C in a desiccated, light-protected environment to prevent hydrolysis of the ester bond .

Q. Which spectroscopic techniques are employed to study its interactions with lipid bilayers?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are critical for analyzing interactions with lipid bilayers. FTIR identifies shifts in phosphate (PO₂⁻) and carbonyl (C=O) vibrational bands of phospholipids, while Raman spectroscopy detects changes in C-N bond stretching and S-H vibrations (if applicable). These techniques reveal how the compound integrates into hydrophobic or hydrophilic regions of membranes .

Q. How does this compound exhibit immunomodulatory activity in murine models?

  • Methodological Answer : In vivo studies in mice demonstrate dose-dependent effects: at 50–100 mg/kg, it stimulates cytotoxic T cells, NK cells, and macrophages via TLR/cytokine pathways. However, inhibition occurs at 200 mg/kg, likely due to receptor saturation or off-target effects. Flow cytometry and cytokine profiling (e.g., IL-6, IFN-γ) are used to quantify immune cell activation .

Advanced Research Questions

Q. How can experimental design address contradictions in its immunomodulatory effects (stimulation vs. inhibition)?

  • Methodological Answer : Dose-response studies with incremental concentrations (10–300 mg/kg) in both in vitro (e.g., splenocyte cultures) and in vivo models are essential. Transcriptomic profiling (RNA-seq) and phosphoproteomics can identify signaling pathways (e.g., NF-κB, MAPK) that switch from activation to suppression. Parallel assays measuring apoptosis (e.g., Annexin V staining) help distinguish cytotoxicity from immunomodulation .

Q. What methodologies optimize its incorporation into lipid-based drug delivery systems?

  • Methodological Answer : The compound’s amphiphilic nature enables self-assembly into micelles or liposomes. Dynamic light scattering (DLS) and cryo-EM determine nanoparticle size and stability. Drug encapsulation efficiency is quantified using HPLC, while fluorescence resonance energy transfer (FRET) assays monitor membrane fusion kinetics. Comparative studies with DPPC bilayers (via FTIR) assess structural compatibility .

Q. How can researchers resolve discrepancies in antiviral efficacy across different viral models (e.g., murine CMV vs. influenza A)?

  • Methodological Answer : Viral tropism and host cell receptor specificity must be considered. For murine CMV, focus on viral entry inhibition (e.g., pre-treatment assays with viral glycoprotein blockers). For influenza A, evaluate neuraminidase inhibition via enzymatic assays. Cross-comparative transcriptomics of infected host cells identifies shared vs. virus-specific antiviral mechanisms .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo applications?

  • Methodological Answer : Simulated gastric fluid (SGF) and serum stability assays are performed using LC-MS to track degradation products. Accelerated stability studies (40°C/75% RH) over 4–8 weeks predict shelf life. For in vivo tracking, radiolabeling (³H or ¹⁴C) or fluorescent tagging (e.g., Cy5) enables biodistribution analysis via PET/CT or confocal microscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on its cytotoxicity in immune cells?

  • Methodological Answer : Contradictions may arise from cell-type-specific sensitivity. Primary cells (e.g., murine splenocytes) and immortalized lines (e.g., RAW 264.7 macrophages) should be tested in parallel. Mitochondrial membrane potential assays (JC-1 staining) and ATP quantification differentiate metabolic shutdown from apoptosis. Co-culture systems with stromal cells mimic in vivo microenvironments, reducing false-positive cytotoxicity .

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